4-(1H-tetrazol-1-yl)phenyl propanoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl propanoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl propanoate typically involves the cycloaddition reaction of an organic benzonitrile derivative with an azide salt . This reaction forms the tetrazole ring, which is then esterified to produce the final compound. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like copper(I) iodide to facilitate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl propanoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines .
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and antitumor properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(1H-tetrazol-1-yl)phenyl propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-tetrazole: Similar in structure but lacks the propanoate ester group.
4-(1H-tetrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of a propanoate ester.
Uniqueness
4-(1H-tetrazol-1-yl)phenyl propanoate is unique due to its combination of a tetrazole ring and a propanoate ester, which imparts distinct chemical and biological properties. This combination allows it to serve as a versatile building block in synthetic chemistry and a potential therapeutic agent in medicinal chemistry .
Properties
Molecular Formula |
C10H10N4O2 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] propanoate |
InChI |
InChI=1S/C10H10N4O2/c1-2-10(15)16-9-5-3-8(4-6-9)14-7-11-12-13-14/h3-7H,2H2,1H3 |
InChI Key |
AAKMYTUQUZLQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
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